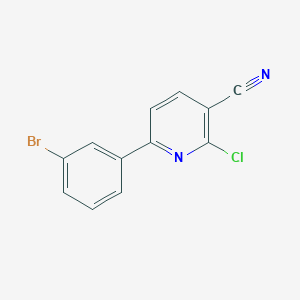

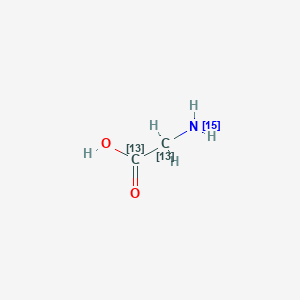

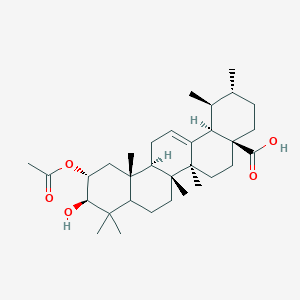

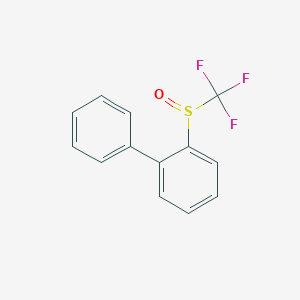

![molecular formula C12H9N3O2S B136983 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile CAS No. 138564-59-7](/img/structure/B136983.png)

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

Overview

Description

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, also known as ROY for its red, orange, and yellow crystal colors, has attracted great attention for its rich polymorphism and has been widely adopted as a benchmark compound in crystallization studies . It is an organic compound which is a chemical intermediate to the drug olanzapine . Form Y of ROY is the most stable polymorph at low temperature .

Synthesis Analysis

The preparation of ROY was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s, which covered the pharmaceutical active ingredient later marketed as olanzapine . In the first step, a Gewald reaction using propionaldehyde, sulfur, and malononitrile formed the thiophene ring system, as 2-amino-5-methylthiophene-3-carbonitrile. The amino group was then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .Molecular Structure Analysis

The molecular formula of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile is C12H9N3O2S . The IUPAC name is 5-methyl-2-(2-nitroanilino)thiophene-3-carbonitrile . The InChI is InChI=1S/C12H9N3O2S/c1-8-6-9(7-13)12(18-8)14-10-4-2-3-5-11(10)15(16)17/h2-6,14H,1H3 .Chemical Reactions Analysis

ROY has been crystallised in at least thirteen polymorphic forms . Solubility of form Y in six pure solvents (methanol, ethanol, ethyl acetate, acetic acid, acetone, and DMSO) at different temperatures within a range of 292.15 to 334.15 K as well as in four organic (methanol, ethanol, acetone, DMSO) aqueous binary mixtures at different solvent compositions and a temperature of 301.15 K were determined via a UV spectrophotometric method .Physical And Chemical Properties Analysis

The molecular weight of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile is 259.29 g/mol . It is known for its rich polymorphism and has been widely adopted as a benchmark compound in crystallization studies .Scientific Research Applications

Pharmaceutical Intermediate

It is a chemical intermediate in the drug Olanzapine, an antipsychotic medication used to treat schizophrenia and bipolar disorder .

Polymorphism Study

The compound has been studied for its ability to exist in multiple well-characterised crystalline polymorphic forms .

Solubility Measurement

There has been research on the solubility measurement and modeling of this compound in pure and binary solvents .

Crystallization Kinetics

Studies have been conducted on the dynamics and crystallization kinetics of this compound, particularly in relation to its polymorph-dependent fast crystal growth mode .

Future Directions

With 12 crystal forms, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile holds the current record for the largest number of fully characterized organic crystal polymorphs . It has become an important test of computational models . By 2020, ROY held the record for having the largest number of well-characterized polymorphs, with its nearest competitors being aripiprazole and galunisertib . The various crystal forms display alternative conformers, a type of stereoisomerism where rotation at single bonds leads to a distinct three-dimensional configuration in the solid . The molecule is piezochromic, with yellow and pale orange crystalline forms which transform reversibly to red at high pressure . In 2022, it was suggested that all the ROY polymorphs which are stable at ambient pressure have already been found and characterized .

Mechanism of Action

Target of Action

5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile, also known as ROY, is an organic compound that serves as a chemical intermediate to the drug olanzapine . Olanzapine is an antipsychotic medication that is used to treat symptoms of psychotic conditions such as schizophrenia and bipolar disorder .

Mode of Action

Olanzapine works by blocking receptors in the brain for several neurotransmitters (chemicals that nerves use to communicate with each other) to alter their activity and thus mitigate the symptoms of the psychotic conditions .

Biochemical Pathways

The synthesis of ROY involves a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system, as 2-amino-5-methylthiophene-3-carbonitrile. The amino group is then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile .

Pharmacokinetics

It is metabolized in the liver by conjugative and oxidative pathways .

Result of Action

Olanzapine is known to help restore the balance of certain natural substances in the brain, which can help decrease hallucinations, help the person to think more clearly and positively, and increase participation in everyday activities .

properties

IUPAC Name |

5-methyl-2-(2-nitroanilino)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c1-8-6-9(7-13)12(18-8)14-10-4-2-3-5-11(10)15(16)17/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXUFPFFHANGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160713 | |

| Record name | 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | |

CAS RN |

138564-59-7 | |

| Record name | 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138564-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138564597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Thiophenecarbonitrile, 5-methyl-2-[(2-nitrophenyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-((2-NITROPHENYL)AMINO)-3-THIOPHENECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7X181M78Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is so special about 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY)?

A: ROY is a fascinating organic compound that exhibits a remarkable degree of polymorphism. [] With 13 known polymorphs, including 12 with fully characterized crystal structures in the Cambridge Structural Database (CSD), it is considered a model system for studying polymorphism. [, ]

Q2: What is polymorphism, and why is it important in the context of ROY?

A: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. [] These different forms, called polymorphs, can have significantly different physical and chemical properties, including solubility, melting point, color, and stability. [, , ] This is particularly relevant in pharmaceuticals, where different polymorphs of the same drug can exhibit varying bioavailability and efficacy. [] ROY's extensive polymorphism makes it an ideal candidate for investigating the factors influencing polymorph formation and the relationship between crystal structure and material properties. [, ]

Q3: What are the different colors of ROY polymorphs, and what causes these color variations?

A: ROY polymorphs exhibit a striking range of colors, including red, orange, and yellow. [, , ] These color variations arise from conformational differences in the ROY molecule, specifically the dihedral angle between the phenyl and thiophene rings. [, ] These conformational differences affect the extent of π-conjugation between the o-nitroaniline chromophore and the thiophene group, leading to different light absorption and, consequently, different colors. [, ]

Q4: How do researchers study the conformational differences between ROY polymorphs?

A: Researchers employ various techniques, including optical crystallography, polarized single-crystal absorption spectroscopy, and computational methods like Time Dependent Density Functional Theory (TDDFT), to study the conformational differences between ROY polymorphs. [] Solid-state NMR (SSNMR) experiments combined with electronic structure calculations also provide detailed insights into molecular structure and conformational variations in different ROY forms. []

Q5: What factors influence the crystallization and polymorphic outcome of ROY?

A5: Several factors affect ROY's crystallization and the resulting polymorphic form, including:

- Solvent: The choice of solvent significantly impacts the crystallization process and can lead to the preferential formation of specific polymorphs. []

- Temperature: Crystallization temperature influences both nucleation and crystal growth rates, affecting the final polymorphic outcome. [, , ]

- Supersaturation: The level of supersaturation in the solution affects the nucleation rate and can lead to the formation of metastable polymorphs at high supersaturation levels. [, ]

- Presence of Additives: The addition of additives or impurities can alter the crystallization pathway and lead to the formation of different polymorphs. [, ]

- Substrates: Crystallization on specific substrates can induce selective nucleation and growth of certain polymorphs due to epitaxial relationships between the substrate and ROY crystal lattices. [, , ]

- Mixing: The method and rate of mixing during crystallization can influence the polymorphic outcome. []

- Confinement: Crystallizing ROY within confined spaces, such as microemulsions or microfluidic channels, can impact polymorphic selection. [, ]

Q6: Can researchers control the crystallization of specific ROY polymorphs?

A6: Yes, researchers have developed methods to control the crystallization of specific ROY polymorphs by manipulating the crystallization conditions. These methods include:

- Solvent Selection: Choosing specific solvents can favor the formation of desired polymorphs. []

- Temperature Control: Careful control of temperature during crystallization can promote the formation of specific polymorphs. [, , ]

- Seeding: Introducing seed crystals of the desired polymorph can promote its selective growth. []

- Substrate-Controlled Epitaxy: Utilizing specific substrates with lattice parameters that promote epitaxial growth of desired polymorphs. [, , ]

- Microfluidic Crystallization: Controlling mixing, concentration gradients, and confinement within microfluidic devices to influence polymorph selection. []

- Nanoconfinement: Crystallization within nanoconfined environments, such as microemulsions, to favor the formation of thermodynamically stable polymorphs. []

Q7: What techniques are used to characterize and identify ROY polymorphs?

A7: Researchers employ several techniques to characterize and identify ROY polymorphs:

- X-ray Diffraction: Single-crystal and powder X-ray diffraction are essential for determining the crystal structures of ROY polymorphs. [, , , , ]

- Raman Spectroscopy: Raman spectroscopy provides a fingerprint for each polymorph based on their unique vibrational modes and is valuable for identifying different polymorphs in mixtures. [, , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the region of the CN stretch frequency, can differentiate between ROY conformers and provide insights into their relative populations in different polymorphs. []

- Scanning Electron Microscopy (SEM): SEM allows visualization of the morphology and size of ROY crystals, which can vary between polymorphs. []

- Solid-state NMR (SSNMR): SSNMR provides detailed information about the local chemical environment and molecular conformation in different polymorphs. [, ]

- Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with phase transitions, such as melting and crystallization, and can help identify different polymorphs based on their unique thermal properties. [, ]

Q8: What is the significance of studying ROY's fast crystal growth mode near the glass transition temperature?

A: Some ROY polymorphs exhibit remarkably fast "diffusionless" crystal growth near and below the glass transition temperature (Tg), where molecular mobility is significantly reduced. [] This challenges the traditional understanding of crystal growth as a diffusion-controlled process and suggests alternative mechanisms might be at play. []

Q9: How does computational chemistry contribute to the understanding of ROY polymorphism?

A9: Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, contribute significantly to the understanding of ROY polymorphism:

- Prediction of Crystal Structures: Computational tools can predict possible crystal structures for ROY, aiding in the identification of new polymorphs. [, , ]

- Energy Landscape Exploration: Calculations can determine the relative stabilities of different ROY polymorphs and their corresponding conformers. [, , , ]

- Understanding Intermolecular Interactions: Computational studies can identify and quantify intermolecular interactions, such as hydrogen bonding and van der Waals forces, that contribute to the stability of different polymorphs. [, ]

- Modeling Crystal Growth: Simulations can provide insights into the mechanisms of ROY crystal growth, including the role of molecular diffusion and surface processes. []

Q10: What are the future directions for research on ROY and its polymorphism?

A10: Despite extensive research, ROY's polymorphism continues to intrigue scientists. Future research directions include:

- Discovering New Polymorphs: The possibility of discovering additional ROY polymorphs remains, potentially expanding our understanding of its solid-state behavior. [, , ]

- Understanding Nucleation Mechanisms: Investigating the mechanisms of polymorph selection during nucleation, especially in unconventional crystallization conditions like nanoconfinement and microfluidics. [, , ]

- Developing Predictive Models: Building robust computational models that accurately predict ROY's polymorphic landscape and the crystallization conditions favoring specific polymorphs. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)